molecular formula C15H16ClNO3 B392260 6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 19989-14-1

6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No. B392260
CAS RN: 19989-14-1
M. Wt: 293.74g/mol
InChI Key: YPFYXQWSXYLTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as 3-chloro-4-methylbenzenecarboxylic acid, is an organic compound with a wide range of applications in the field of organic synthesis. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it can be used as a starting material for the synthesis of other compounds.

Scientific Research Applications

3-Chloro-4-methylbenzenecarboxylic acid has a wide range of applications in the field of organic synthesis. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a starting material for the synthesis of other compounds. In addition, it has been used in the synthesis of polymers, dyes, and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzenecarboxylic acid is not well understood. However, it has been suggested that the compound can act as an electrophile, reacting with nucleophiles such as amines and alcohols to form new compounds. It is also thought to be involved in the formation of esters and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-methylbenzenecarboxylic acid are not well understood. However, it has been suggested that the compound may be toxic to certain organisms and may have a mutagenic effect. In addition, it has been linked to skin irritation, eye irritation, and respiratory irritation.

Advantages and Limitations for Lab Experiments

3-Chloro-4-methylbenzenecarboxylic acid is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost. It is also relatively easy to synthesize and purify, making it an ideal starting material for organic synthesis. However, it is important to note that the compound is toxic and can cause irritation to the skin, eyes, and respiratory system. It is also a volatile compound, so it should be handled with care and stored in a well-ventilated area.

Future Directions

There are a number of potential future directions for the use of 3-Chloro-4-methylbenzenecarboxylic acid. These include the development of more efficient synthesis methods, the development of new compounds based on the compound, and the exploration of its potential applications in the field of medicine. In addition, further research could be conducted to better understand its biochemical and physiological effects. Finally, further research could be conducted to explore its potential use in the field of materials science, such as in the development of new polymers and dyes.

Synthesis Methods

3-Chloro-4-methylbenzenecarboxylic acid can be synthesized by several methods, including the Friedel-Crafts alkylation of benzene with 4-chloromethylbenzyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is conducted in a non-polar solvent such as toluene or xylene. The product is then purified by column chromatography and recrystallized from a suitable solvent.

properties

IUPAC Name

6-[(3-chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFYXQWSXYLTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC=CCC2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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